TVB-3166

Description

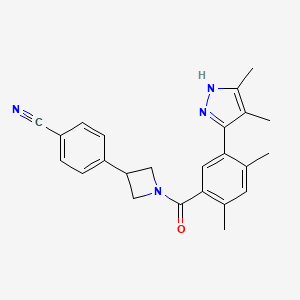

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDQFUFDAFKCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TVB-3166, a FASN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core mechanism of action of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). It is intended for an audience with a background in oncology, molecular biology, and drug development. This document details the molecular interactions, downstream signaling effects, and preclinical anti-tumor activity of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to FASN Inhibition in Oncology

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. In normal adult tissues, FASN expression is generally low, as dietary lipids are the primary source of fatty acids. However, many cancer types exhibit upregulated FASN expression, a phenomenon linked to tumor progression, aggressiveness, and poor prognosis.[1][2][3] This metabolic reprogramming provides cancer cells with a constant supply of lipids necessary for rapid membrane proliferation, energy storage, and the synthesis of signaling molecules. Inhibition of FASN has therefore emerged as a promising therapeutic strategy to selectively target cancer cells.[1][2]

This compound is an orally-available, reversible, potent, and selective small-molecule inhibitor of FASN.[4][5][6] Preclinical studies have demonstrated its ability to induce apoptosis and inhibit tumor growth in a variety of cancer models, making it a compound of significant interest for clinical development.[5][6][7][8]

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of FASN. This leads to a cascade of downstream cellular events that collectively contribute to its anti-tumor effects.

Direct Inhibition of Fatty Acid Synthase

This compound acts as a reversible inhibitor of FASN, preventing the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[5][6] This direct enzymatic inhibition is the initiating event in its anti-cancer activity.

Induction of Apoptosis

A key consequence of FASN inhibition by this compound is the induction of apoptosis, or programmed cell death, in tumor cells.[5][6][7] This effect is selective for cancer cells, with minimal impact on the viability of normal cells.[6][7] The pro-apoptotic effect is dose-dependent, with significant activity observed in the nanomolar range.[5][6][8]

Disruption of Cellular Membranes and Signaling Platforms

FASN-derived palmitate is crucial for the synthesis of complex lipids that form cellular membranes, including specialized microdomains known as lipid rafts. These rafts are rich in cholesterol and sphingolipids and serve as organizing centers for signaling proteins. By depleting the pool of newly synthesized palmitate, this compound disrupts the architecture of lipid rafts.[5][6][7] This disruption leads to the mislocalization and impaired function of raft-associated signaling proteins, such as N-Ras.[7]

Inhibition of Key Oncogenic Signaling Pathways

This compound has been shown to inhibit several critical signaling pathways that are frequently dysregulated in cancer and are dependent on proper lipid metabolism and membrane integrity.

The PI3K-AKT-mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent inhibition of this pathway.[5][6][7] This is observed through reduced phosphorylation of key pathway components.

The Wnt/β-catenin signaling pathway plays a crucial role in development and is aberrantly activated in many cancers, promoting proliferation and stemness. This compound treatment results in the inhibition of β-catenin signaling.[5][6][7] This is evidenced by decreased phosphorylation of β-catenin at serine 675, a modification associated with its stability and transcriptional activity, leading to reduced overall β-catenin protein levels.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Assay System | Reference |

| Biochemical IC50 | 0.042 µM | In vitro FASN biochemical assay | [4] |

| Cellular Palmitate Synthesis IC50 | 0.060 µM | HeLa cells with 13C-acetate | [5] |

| Cell Viability EC50 (SARS-CoV-2) | 11 nM | HEK293T-hACE2 cells | [4] |

| Cell Line | Tumor Type | Effect of this compound | Reference |

| CALU-6 | Non-small cell lung cancer | 4-5 fold increase in Annexin V staining | [5] |

| 22Rv1 | Prostate cancer | 4-5 fold increase in Annexin V staining | [5] |

| COLO-205 | Colorectal cancer | Dose-dependent inhibition of β-catenin S675 phosphorylation | [5] |

| A-549 | Non-small cell lung cancer | Dose-dependent inhibition of β-catenin S675 phosphorylation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Opaque-walled multiwell plates (96-well or 384-well)

-

Mammalian cells in culture medium

-

This compound compound

-

CellTiter-Glo® Reagent (Promega)

-

Orbital shaker

-

Luminometer

Protocol:

-

Seed cells in opaque-walled multiwell plates at a desired density (e.g., 5,000-10,000 cells/well for a 96-well plate) in a final volume of 100 µL of culture medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle control wells (e.g., 0.5% DMSO).

-

Incubate the plates for the desired treatment duration (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-p-β-catenin, anti-β-catenin, anti-PARP, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence detection system

Protocol:

-

Lyse the treated cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

-

Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Immunofluorescent Staining of Lipid Rafts

This method is used to visualize the distribution of lipid rafts in the cell membrane.

Materials:

-

Cells grown on coverslips

-

This compound compound

-

Fluorescently labeled Cholera Toxin B subunit (CT-B)

-

Primary antibody against a raft-associated protein (e.g., N-Ras)

-

Fluorophore-conjugated secondary antibody

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization, if needed)

-

Mounting medium with DAPI

-

Confocal microscope

Protocol:

-

Seed cells on coverslips in a multiwell plate and allow them to adhere overnight.

-

Treat the cells with this compound for the desired duration.

-

Wash the cells with cold PBS.

-

Incubate the cells with a fluorescently labeled CT-B conjugate (e.g., 1 µg/mL in culture medium) for 10-30 minutes on ice to label lipid rafts.

-

Wash the cells with cold PBS.

-

Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

(Optional) If staining for an intracellular epitope of a raft-associated protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate the cells with the primary antibody against the raft-associated protein overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the appropriate fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides using mounting medium containing DAPI.

-

Visualize the cells using a confocal microscope.

In Vivo Xenograft Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

Human cancer cell line

-

This compound compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Monitor tumor growth regularly.

-

When tumors reach a mean volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=10 per group).

-

Administer this compound or vehicle to the respective groups once daily via oral gavage.

-

Measure tumor dimensions twice weekly using calipers and calculate tumor volume using the formula: V = (width² × length) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Calculate Tumor Growth Inhibition (TGI) as the percentage of tumor growth in the drug-treated groups compared to the vehicle-treated group.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Core mechanism of action of this compound leading to apoptosis and inhibition of oncogenic signaling.

Caption: Experimental workflow for an in vivo xenograft tumor growth inhibition study.

Caption: Signaling pathways disrupted by FASN inhibition with this compound.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 2. OUH - Protocols [ous-research.no]

- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Target of TVB-3166: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TVB-3166 is a potent and selective, orally available, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2][3] Upregulated in a wide array of human cancers, FASN represents a critical metabolic node for tumor cell growth and survival, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the biochemical target of this compound, its mechanism of action, and the downstream cellular consequences of its inhibitory activity. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

The Primary Biochemical Target: Fatty Acid Synthase (FASN)

The primary biochemical target of this compound is the multi-domain enzyme Fatty Acid Synthase (FASN).[1][2] FASN catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent.[6] In normal adult tissues, FASN expression and activity are generally low, with the majority of lipids obtained from dietary sources. However, many cancer cells exhibit a heightened reliance on de novo fatty acid synthesis to meet the demands of rapid proliferation, including membrane biogenesis, energy storage, and the production of signaling molecules.[5][6]

This compound acts as a reversible inhibitor of FASN, directly targeting its enzymatic activity.[1][7] This inhibition leads to a depletion of cellular palmitate and a subsequent cascade of anti-neoplastic effects.

Quantitative Data: In Vitro and In Vivo Efficacy

The potency of this compound has been characterized across various preclinical models. The following tables summarize key quantitative data from biochemical and cellular assays, as well as in vivo xenograft studies.

| Assay Type | Parameter | Value | Cell Line/Model | Reference |

| Biochemical Assay | IC50 | 42 nM | Purified Human FASN | [1][2][7] |

| Cellular Palmitate Synthesis | IC50 | 81 nM | Multiple Cancer Cells | [1][3] |

| Cell Viability Assay | IC50 | 61 nM - 100 nM | CALU-6, various others | [1][8] |

| In Vivo Xenograft Study | Dosage | 30 - 100 mg/kg/day | PANC-1, OVCAR-8, etc. | [1][3] |

| In Vivo Xenograft Study | Tumor Growth Inhibition | Up to 87% | NSCLC PDX Model | [8] |

Table 1: Summary of this compound In Vitro and In Vivo Activity

Signaling Pathways Modulated by this compound

Inhibition of FASN by this compound triggers a profound rewiring of cellular signaling networks that are critical for cancer cell proliferation and survival. The depletion of palmitate and its downstream lipid products disrupts key cellular processes, leading to the observed anti-tumor effects.

PI3K-Akt-mTOR Pathway

One of the most significant consequences of FASN inhibition is the suppression of the PI3K-Akt-mTOR signaling cascade.[1][5] This pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt (at Ser473) and downstream effectors such as the ribosomal protein S6 (RPS6).[1][8] This disruption is thought to be mediated, in part, by the alteration of lipid raft integrity, which is crucial for the proper localization and function of signaling proteins.[5]

Figure 1: Inhibition of the PI3K-Akt-mTOR pathway by this compound.

β-Catenin Signaling Pathway

This compound has also been shown to inhibit the β-catenin signaling pathway.[1] This pathway is implicated in cell proliferation, differentiation, and adhesion. Treatment with this compound results in a dose-dependent decrease in the phosphorylation of β-catenin at Ser675 and a reduction in total β-catenin protein levels.[1] The subsequent decrease in TCF/LEF-mediated transcription contributes to the anti-proliferative effects of the compound.

Figure 2: this compound-mediated inhibition of the β-catenin signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biochemical and cellular effects of this compound.

Biochemical FASN Inhibition Assay

This assay directly measures the enzymatic activity of purified FASN in the presence of an inhibitor.

-

Reagents: Purified human FASN, acetyl-CoA, malonyl-CoA, NADPH, this compound (or other test compounds), and a suitable assay buffer (e.g., potassium phosphate buffer).

-

Procedure: a. Pre-incubate purified FASN with varying concentrations of this compound in the assay buffer. b. Initiate the enzymatic reaction by adding the substrates: acetyl-CoA, malonyl-CoA, and NADPH. c. Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is directly proportional to FASN activity.

-

Data Analysis: Calculate the percentage of FASN inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Palmitate Synthesis Assay

This assay quantifies the rate of de novo palmitate synthesis in intact cells.

-

Reagents: Cell culture medium, this compound, and a stable isotope-labeled precursor such as 13C-acetate.

-

Procedure: a. Culture cancer cells to the desired confluency. b. Treat the cells with varying concentrations of this compound for a specified period. c. Introduce 13C-acetate into the culture medium and incubate to allow for its incorporation into newly synthesized fatty acids. d. Harvest the cells, extract total lipids, and hydrolyze them to release free fatty acids. e. Analyze the isotopic enrichment of palmitate using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Determine the rate of 13C-labeled palmitate synthesis and calculate the IC50 of this compound for inhibiting this process.

Western Blot Analysis

This technique is used to assess the levels and phosphorylation status of key proteins in signaling pathways.

-

Procedure: a. Treat cells with this compound at various concentrations and for different durations. b. Lyse the cells to extract total protein. c. Separate the proteins by size using SDS-PAGE. d. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). e. Probe the membrane with primary antibodies specific for the proteins of interest (e.g., FASN, p-Akt, total Akt, p-RPS6, total RPS6, β-catenin). f. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection. g. Visualize and quantify the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Procedure: a. Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice). b. Allow the tumors to grow to a palpable size. c. Randomize the mice into treatment groups (vehicle control and this compound at various doses). d. Administer this compound orally on a defined schedule (e.g., once daily).[3] e. Monitor tumor volume and body weight regularly throughout the study.

-

Data Analysis: Compare the tumor growth rates between the control and treated groups to determine the extent of tumor growth inhibition.

Figure 3: General experimental workflow for characterizing this compound.

Conclusion

This compound is a selective and potent inhibitor of FASN, a key metabolic enzyme that is overexpressed in many cancers. By targeting FASN, this compound disrupts de novo lipogenesis, leading to the inhibition of critical oncogenic signaling pathways such as PI3K-Akt-mTOR and β-catenin. This multi-faceted mechanism of action results in reduced cancer cell proliferation and survival, as demonstrated in a range of preclinical models. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader field of FASN inhibition in oncology.

References

- 1. sagimet.com [sagimet.com]

- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. sagimet.com [sagimet.com]

TVB-3166: A Comprehensive Technical Guide to a Novel FASN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TVB-3166 is a potent, selective, and orally bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Elevated FASN expression is a hallmark of many cancers and is associated with poor prognosis. This technical guide provides an in-depth overview of the discovery, chemical properties, and mechanism of action of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways affected by this compound. This document is intended to serve as a valuable resource for researchers in oncology and metabolic diseases who are interested in the therapeutic potential of FASN inhibition.

Discovery and Development

This compound was discovered and developed by 3-V Biosciences, now known as Sagimet Biosciences.[1] It emerged from a program aimed at optimizing a series of FASN inhibitors to improve their pharmacological properties.[2] A key modification in the development of this compound was the replacement of a benzimidazole moiety with a more polar pyrazole group, which led to enhanced systemic and tumor exposure.[2] This compound is a reversible inhibitor of the keto-reductase enzymatic function of FASN.[2]

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]-3-azetidinyl]-benzonitrile |

| Molecular Formula | C₂₄H₂₄N₄O |

| Molecular Weight | 384.47 g/mol |

| CAS Number | 1533438-83-3 |

| Appearance | White to off-white solid |

| Solubility | DMSO: ≥ 77 mg/mL (≥ 200.27 mM) |

Mechanism of Action

This compound selectively inhibits the FASN enzyme, which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, there is an increased reliance on de novo fatty acid synthesis for the production of lipids required for cell membrane formation, energy storage, and signaling molecule synthesis. By inhibiting FASN, this compound disrupts these processes, leading to a cascade of anti-tumor effects. The inhibition of FASN by this compound is reversible.[2]

The primary consequences of FASN inhibition by this compound in cancer cells include:

-

Induction of Apoptosis: Depletion of downstream lipid products and accumulation of toxic levels of malonyl-CoA contribute to the induction of programmed cell death.[3][4]

-

Disruption of Lipid Rafts: FASN inhibition alters the composition of cellular membranes, leading to the disruption of lipid raft architecture. This, in turn, affects the localization and function of membrane-associated signaling proteins.[3][5]

-

Inhibition of Key Signaling Pathways: this compound has been shown to inhibit pro-survival signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[3][5]

The following diagram illustrates the central role of FASN in cellular metabolism and the key signaling pathways impacted by its inhibition with this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity

| Assay | Cell Line/System | IC₅₀ | Reference |

| Biochemical FASN Activity | Cell-free | 42 nM | [6] |

| Cellular Palmitate Synthesis | HeLa | 60 nM | [2] |

| Cellular Palmitate Synthesis | - | 81 nM | [7] |

| Cell Viability | Calu-6 | 100 nM | [2] |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Animal Model | Dosing | Plasma Concentration | Tumor Concentration | Efficacy | Reference |

| Mice | 30 mg/kg/day (oral gavage) | 2.9 µM | - | - | [7] |

| Mice | 100 mg/kg/day (oral gavage) | 7 µM | - | Dose-dependent tumor growth inhibition | [7] |

| RSV-A-infected BALB/c mice | - (oral administration) | - | - | 21-fold reduction in lung viral titers | [2] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize this compound.

FASN Inhibition Assay (Biochemical)

A cell-free biochemical assay is used to determine the direct inhibitory effect of this compound on FASN enzymatic activity.

-

Principle: Measures the catalytic activity of purified FASN.

-

Protocol Outline:

-

Purified FASN enzyme is incubated with its substrates, acetyl-CoA and malonyl-CoA, in a suitable buffer system.

-

The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control.

-

The rate of NADPH consumption, a cofactor in the reaction, is monitored spectrophotometrically at 340 nm.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Cellular Palmitate Synthesis Assay

This assay measures the ability of this compound to inhibit de novo palmitate synthesis in intact cells.

-

Principle: Cells are incubated with a stable isotope-labeled precursor (e.g., ¹³C-acetate), and the incorporation of the label into newly synthesized palmitate is quantified by mass spectrometry.

-

Protocol Outline:

-

Cells (e.g., HeLa) are seeded in 96-well plates.

-

Cells are treated with a range of this compound concentrations in the presence of ¹³C-acetate for 18-24 hours.

-

Lipids are extracted from the cells.

-

The amount of ¹³C-labeled palmitate is quantified by LC-MS/MS.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration.

-

Cell Viability Assay (CellTiter-Glo®)

This assay is used to assess the effect of this compound on the viability of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

-

Protocol Outline:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 72-96 hours).

-

The CellTiter-Glo® reagent is added to each well.

-

After a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate reader.

-

The IC₅₀ value is calculated from the resulting dose-response curve.

-

Western Blot Analysis

Western blotting is employed to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways.

-

Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis.

-

Protocol Outline:

-

Cells are treated with this compound at various concentrations and for different durations.

-

Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FASN, p-AKT, AKT, PARP, β-catenin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The following diagram illustrates a typical workflow for a Western Blot experiment.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.

-

Protocol Outline:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a suspension of human cancer cells.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally (e.g., by gavage) at a specified dose and schedule. The vehicle used for the control group is also administered.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

Conclusion

This compound is a promising FASN inhibitor with demonstrated preclinical anti-tumor activity across a range of cancer models. Its mechanism of action, involving the disruption of lipid metabolism and key oncogenic signaling pathways, provides a strong rationale for its continued investigation as a potential cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers working to further elucidate the role of FASN in disease and to explore the therapeutic potential of its inhibition.

Note on Synthesis: A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patent databases. The compound was proprietary to 3-V Biosciences (now Sagimet Biosciences). Researchers interested in obtaining this compound should inquire with commercial chemical suppliers.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TVB-3166 in the Inhibition of Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN). FASN is a critical enzyme in the de novo synthesis of fatty acids, a pathway frequently upregulated in various cancer cells to meet the demands of rapid proliferation and membrane synthesis. This compound has demonstrated significant anti-tumor activity in preclinical models by effectively suppressing this pathway. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Fatty Acid Synthase (FASN) and its Role in Cancer

Fatty Acid Synthase (FASN) is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent.[1][2] In normal adult tissues, FASN expression is generally low, as most cells rely on circulating dietary fatty acids.[2][3] However, many cancer types exhibit significantly upregulated FASN expression and activity.[4][5] This "lipogenic phenotype" provides cancer cells with a steady supply of fatty acids for the synthesis of phospholipids for cell membranes, signaling molecules, and for energy storage.[6][7] The inhibition of FASN, therefore, represents a promising therapeutic strategy to selectively target cancer cells.[5][8]

This compound: A Potent and Selective FASN Inhibitor

This compound is an orally available, reversible, and highly selective inhibitor of FASN.[5][9] Its inhibitory action disrupts the de novo synthesis of palmitate, leading to a cascade of downstream effects that ultimately induce apoptosis in tumor cells while having minimal impact on normal cells.[8][9]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged mechanism initiated by the inhibition of FASN:

-

Inhibition of Palmitate Synthesis: The primary action of this compound is the direct inhibition of FASN's enzymatic activity, leading to a rapid depletion of intracellular palmitate.[9][10]

-

Disruption of Lipid Rafts: The reduction in palmitate levels disrupts the architecture of lipid rafts, specialized membrane microdomains crucial for signal transduction. This disruption alters the localization and function of membrane-associated signaling proteins like N-Ras.[4][9]

-

Inhibition of Pro-Survival Signaling Pathways: By affecting lipid raft integrity and through other mechanisms, this compound inhibits key oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways, which are critical for tumor cell growth, proliferation, and survival.[9][10]

-

Induction of Apoptosis: The culmination of these effects, including metabolic stress and the shutdown of survival signals, leads to the induction of apoptosis in cancer cells.[4][9]

Quantitative Efficacy of this compound

The potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (FASN biochemical assay) | - | 42 nM | [9][11] |

| IC50 (Cellular palmitate synthesis) | HeLa-Ohio cells | 81 nM | [9][11] |

| CALU-6 | 81 nM | [9] | |

| IC50 (Cell viability) | CALU-6 | 100 nM | [9] |

| Effective Dose Range (in vitro) | Various tumor cells | 20 - 200 nM | [5][9] |

Table 1: In Vitro Potency of this compound

| Model | Treatment | Effect | Reference |

| PANC-1 Xenograft | This compound (unspecified dose) | Inhibition of tumor growth | [12] |

| Patient-Derived Xenograft (NSCLC) | This compound (60 mg/kg, po/qd) | 87% Tumor Growth Inhibition | [12] |

| Various Xenograft Models | This compound (oral dosing) | Dose-dependent tumor growth inhibition | [11] |

Table 2: In Vivo Anti-Tumor Activity of this compound

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

FASN Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on FASN enzymatic activity.

-

Reaction Mixture: Prepare a reaction buffer containing purified FASN enzyme, acetyl-CoA, malonyl-CoA, and NADPH.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction and incubate at 37°C.

-

Measurement: Monitor the consumption of NADPH over time by measuring the decrease in absorbance at 340 nm.[13]

-

Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.

Cellular Palmitate Synthesis Assay

This assay quantifies the inhibition of de novo fatty acid synthesis within cells.

-

Cell Culture: Plate tumor cells and allow them to adhere.

-

Treatment: Treat cells with varying concentrations of this compound for a specified period.

-

Isotope Labeling: Add a labeled precursor, such as ¹³C-labeled sodium acetate, to the culture medium.[12][14]

-

Lipid Extraction: After incubation, harvest the cells and extract total lipids.

-

Mass Spectrometry Analysis: Analyze the lipid extracts by mass spectrometry to measure the incorporation of the ¹³C label into palmitate.

-

Data Analysis: Quantify the amount of newly synthesized palmitate and calculate the IC50 for the inhibition of cellular palmitate synthesis.

Cell Viability Assay

This assay assesses the effect of this compound on tumor cell survival.

-

Cell Seeding: Seed tumor cells in 96-well plates.

-

Drug Treatment: Treat cells with a range of this compound concentrations for 72-96 hours.[9]

-

Viability Reagent: Add a cell viability reagent, such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of viability.[12]

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the results to untreated controls and calculate the IC50 value for cell viability.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key signaling proteins.

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for target proteins (e.g., p-AKT, total AKT, β-catenin) followed by incubation with secondary antibodies conjugated to a detectable enzyme.[9]

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for In Vitro Evaluation of this compound.

Conclusion

This compound is a well-characterized FASN inhibitor with a clear mechanism of action and demonstrated anti-tumor efficacy in preclinical models. Its ability to disrupt fatty acid synthesis, impair critical signaling pathways, and induce apoptosis in cancer cells highlights the therapeutic potential of targeting FASN. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of FASN inhibitors as a novel class of anti-cancer agents.

References

- 1. Fatty acid synthase - Wikipedia [en.wikipedia.org]

- 2. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. sagimet.com [sagimet.com]

- 13. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]

- 14. sagimet.com [sagimet.com]

A Technical Guide to the Cellular Effects of FASN Inhibition by TVB-3166

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of the cellular mechanisms and effects of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). It consolidates key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction: Targeting Neoplastic Lipogenesis

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a fundamental saturated fatty acid.[1][2] In most normal human tissues, FASN expression is low, as these cells primarily rely on circulating dietary fatty acids.[3] However, many cancer types exhibit a marked upregulation of FASN, a condition linked to tumor progression, aggressiveness, and poor patient prognosis.[1][4][5] This metabolic shift makes cancer cells highly dependent on FASN activity for the synthesis of lipids required for membrane formation, energy storage, and protein modification, rendering FASN an attractive therapeutic target in oncology.[3][6]

This compound is a potent, selective, reversible, and orally-available small-molecule inhibitor of FASN.[7][8][9] Preclinical studies have demonstrated its ability to induce apoptosis specifically in tumor cells, inhibit xenograft tumor growth, and modulate critical oncogenic pathways, establishing it as a significant tool for cancer research and a promising therapeutic candidate.[2][3][7]

Quantitative Analysis of this compound Potency

The inhibitory activity of this compound has been quantified in various assays, demonstrating its high potency at both the biochemical and cellular levels. Dose-dependent effects are typically observed in the 20–200 nM range.[2][5][7]

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Process | Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Biochemical Assay | Purified FASN Enzyme | N/A | 42 nM (0.042 µM) | [2][7][8] |

| Cellular Assay | Palmitate Synthesis | HeLa-Ohio | 60 nM (0.060 µM) | [7] |

| Cellular Assay | Palmitate Synthesis | CALU-6 | 81 nM (0.081 µM) | [2][7] |

| Cellular Assay | Cell Viability | CALU-6 | 100 nM (0.10 µM) |[7] |

Core Cellular Effects of FASN Inhibition

This compound exerts its anti-tumor effects through a multi-pronged mechanism, stemming from the primary inhibition of palmitate synthesis. This leads to a cascade of downstream cellular events, from membrane disruption to the suppression of key survival signals.

Disruption of Membrane Integrity and Lipid Rafts

The inhibition of palmitate synthesis by this compound directly impacts the composition and architecture of the cell membrane. A critical consequence is the disruption of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling proteins.[5][7] This disruption alters the localization and function of raft-associated proteins, including the oncoprotein N-Ras, effectively dismantling critical signaling hubs.[3][7] This effect has been observed in multiple cancer cell lines, including COLO-205 and CALU-6.[7]

Inhibition of Pro-Survival Signaling Pathways

By disrupting lipid rafts and altering the lipid landscape, this compound effectively suppresses major signal transduction pathways essential for tumor cell growth and survival.[2][7]

FASN inhibition by this compound leads to the inhibition of the PI3K-AKT-mTOR pathway, a central regulator of cell proliferation, growth, and survival.[2][3][7] The delocalization of signaling molecules from lipid rafts contributes to the attenuation of this pathway. Western blot analyses have confirmed a dose-dependent reduction in the phosphorylation of key pathway components, such as AKT at serine 473 (pAkt S473), in tumor cells treated with this compound.[7][10]

This compound also inhibits the β-catenin signaling pathway.[7] Treatment results in a dose-dependent decrease in the phosphorylation of β-catenin at serine 675 (S675), an event associated with its stability and nuclear translocation.[7] This leads to reduced β-catenin protein levels and a subsequent decrease in TCF promoter-driven gene expression, effectively shutting down a key pathway involved in cell proliferation and stemness.[7][11]

Induction of Apoptosis and Reprogramming of Gene Expression

The culmination of membrane disruption and pathway inhibition is the selective induction of apoptosis in tumor cells, while normal cells remain largely unaffected.[3][7][9] This tumor-specific cytotoxicity is a hallmark of FASN inhibition. The on-target effect of this compound was confirmed by experiments where supplementing cell culture media with exogenous palmitate rescued tumor cells from death, even while FASN itself remained inhibited.[7]

Furthermore, FASN inhibition reprograms gene expression.[7][11] RNA sequencing analyses reveal that this compound treatment modulates the expression of genes involved in lipid biosynthesis, cell metabolism, proliferation, and survival pathways, including the oncogenic effector c-Myc.[5][7][10]

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the effects of this compound.

Cell Viability and Palmitate Synthesis Assays

-

Objective: To determine the IC50 of this compound on cell viability and its direct effect on FASN activity.

-

Protocol:

-

Cell Seeding: Plate tumor cells (e.g., CALU-6) in appropriate media. For viability, use standard medium; for palmitate rescue, supplement with ~25 µM palmitate.[7]

-

Treatment: Treat cells with a dose range of this compound (e.g., 20-200 nM) for 72-96 hours.[7]

-

Palmitate Synthesis Measurement: For the final 18 hours, add ¹³C-labeled acetate to the medium. After incubation, lyse the cells, extract lipids, and measure the incorporation of ¹³C into palmitate via mass spectrometry.[7][11]

-

Viability Measurement: Add CellTiter-Glo® reagent to measure ATP levels or MTT reagent to measure metabolic activity, according to the manufacturer's instructions. Read luminescence or absorbance on a plate reader.[11][12]

-

Western Blot Analysis

-

Objective: To quantify changes in protein expression and phosphorylation in key signaling pathways.

-

Protocol:

-

Cell Treatment: Treat various tumor cell lines (e.g., CALU-6, COLO-205, OVCAR-8) with this compound (e.g., 0.02, 0.2, or 2.0 μM) for 96 hours.[7]

-

Lysis: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification & Separation: Determine protein concentration using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and incubate with primary antibodies against targets like p-AKT (S473), total AKT, p-β-catenin (S675), total β-catenin, and a loading control (e.g., β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Immunofluorescent Staining for Lipid Raft Analysis

-

Objective: To visualize the effect of this compound on lipid raft integrity and protein localization.

-

Protocol:

-

Cell Culture & Treatment: Grow cells (e.g., COLO-205, CALU-6) on coverslips and treat with this compound for 96 hours.[7]

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

-

Staining:

-

Imaging: Mount coverslips and image using a confocal microscope to assess the distribution and co-localization of the fluorescent signals.[3][7]

-

Conclusion

This compound is a highly characterized FASN inhibitor that demonstrates significant anti-tumor activity across diverse preclinical models.[3][7] Its mechanism of action is multifaceted, originating from the targeted inhibition of de novo palmitate synthesis. This primary effect triggers a cascade of potent cellular responses, including the structural disruption of membrane lipid rafts, the consequent inhibition of critical pro-survival signaling pathways like PI3K-AKT-mTOR and β-catenin, and the ultimate induction of tumor-selective apoptosis.[5][7] The detailed understanding of these cellular effects, supported by robust quantitative data and established experimental protocols, provides a strong rationale for the continued clinical development of FASN inhibitors as a targeted therapy for cancers reliant on neoplastic lipogenesis.[4][9]

References

- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid synthase inhibitors: new directions for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. sagimet.com [sagimet.com]

- 12. DSpace [helda.helsinki.fi]

The FASN Inhibitor TVB-3166: A Comprehensive Technical Guide to its Impact on Cancer Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aberrant metabolism of cancer cells presents a promising frontier for therapeutic intervention. One of the key metabolic pathways frequently dysregulated in cancer is de novo fatty acid synthesis, with the enzyme Fatty Acid Synthase (FASN) being a central player. FASN is overexpressed in a multitude of human cancers and its elevated activity is associated with tumor progression, metastasis, and poor prognosis. This has positioned FASN as a compelling target for anticancer drug development. TVB-3166 is a potent, selective, and orally bioavailable small-molecule inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of the impact of this compound on cancer cell metabolism, detailing its mechanism of action, effects on key signaling pathways, and methodologies for its study.

Mechanism of Action of this compound

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of FASN. FASN is a multi-enzyme complex that catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA, with NADPH as a reducing equivalent. By inhibiting FASN, this compound effectively cuts off the cancer cell's supply of endogenously produced fatty acids. This has several downstream consequences that contribute to its anti-neoplastic activity.

The primary mechanism of action of this compound is the induction of apoptosis in cancer cells. This is thought to occur through multiple interconnected events stemming from the depletion of palmitate and the accumulation of the FASN substrate, malonyl-CoA. The disruption of fatty acid synthesis leads to alterations in cellular membrane composition and integrity, including the architecture of lipid rafts. These changes can, in turn, affect the localization and function of membrane-associated signaling proteins, ultimately triggering programmed cell death. Notably, this compound shows selectivity for tumor cells over normal cells, which typically rely on exogenous lipids.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified across various preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of its activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | IC50 Value (µM) | Reference |

| Biochemical FASN Inhibition | - | 0.042 | [1][2] |

| Cellular Palmitate Synthesis | CALU-6 | 0.081 | [1] |

| Cell Viability | CALU-6 | 0.10 | [1] |

| A panel of 90 cancer cell lines | Varies (e.g., 72% death in CALU-6 at 0.2 µM) | [1] | |

| CRC Cell Lines (e.g., CaCo2, HT29) | Sensitive at 0.2 µM | [3][4] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| PANC-1 (Pancreatic) | 30, 60, 100 mg/kg, oral, daily | Dose-dependent inhibition | [1] |

| OVCAR-8 (Ovarian) | 30, 60, 100 mg/kg, oral, daily | Dose-dependent inhibition | [1] |

| NSCLC (Patient-Derived) | 60 mg/kg, oral, daily | Significant TGI | [1][5] |

| Colorectal (Patient-Derived) | Not specified | 50% reduction in tumor weight in sensitive models | [3] |

Impact on Cellular Signaling Pathways

Inhibition of FASN by this compound leads to the modulation of several critical signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including AKT and S6 ribosomal protein. This inhibition is likely a consequence of altered membrane lipid composition and disruption of lipid raft-associated signaling complexes.

β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryogenesis and its aberrant activation is implicated in numerous cancers. This compound treatment has been demonstrated to decrease the levels of active β-catenin and inhibit the transcription of its target genes, such as c-Myc.

The following diagram illustrates the key signaling pathways affected by this compound.

Signaling pathways affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines

-

This compound

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

The following diagram illustrates the experimental workflow for the cell viability assay.

Cell Viability Assay Workflow.

Fatty Acid Synthesis Assay (¹⁴C-Acetate Incorporation)

This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.

Materials:

-

Cancer cell lines

-

This compound

-

[¹⁴C]-Acetate

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

Scintillation counter

Procedure:

-

Culture cells to near confluence in appropriate culture vessels.

-

Pre-treat cells with various concentrations of this compound or vehicle for a specified time.

-

Add [¹⁴C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).

-

Wash the cells with cold PBS to remove unincorporated radiolabel.

-

Harvest the cells and extract total lipids using a suitable solvent mixture (e.g., Folch method).

-

Dry the lipid extract and resuspend in a known volume of solvent.

-

Measure the radioactivity of an aliquot of the lipid extract using a scintillation counter.

-

Normalize the radioactivity to the total protein content of the cell lysate.

-

Calculate the inhibition of fatty acid synthesis relative to the vehicle-treated control.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways, such as phosphorylated and total AKT.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Immunofluorescence for Lipid Raft Visualization

This method allows for the visualization of lipid raft domains in the plasma membrane and assessment of their disruption by this compound.

Materials:

-

Cancer cell lines grown on coverslips

-

This compound

-

Cholera Toxin Subunit B (CT-B) conjugated to a fluorophore (e.g., FITC) - a lipid raft marker

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (if staining intracellular proteins)

-

Mounting medium with DAPI

Procedure:

-

Treat cells grown on coverslips with this compound or vehicle.

-

Wash the cells with PBS.

-

Incubate the cells with fluorescently labeled CT-B to stain lipid rafts.

-

Fix the cells with 4% paraformaldehyde.

-

(Optional) Permeabilize the cells if co-staining for intracellular proteins.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

-

Visualize the cells using a fluorescence microscope.

Conclusion

This compound is a promising anti-cancer agent that targets the metabolic vulnerability of cancer cells by inhibiting FASN. Its mechanism of action involves the depletion of palmitate, leading to the disruption of cellular membranes, inhibition of key oncogenic signaling pathways, and ultimately, the induction of apoptosis. The quantitative data from preclinical studies demonstrate its potent and selective activity against a broad range of cancer types. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted impact of this compound on cancer cell metabolism and to explore its therapeutic potential. Further research into biomarkers of sensitivity and combination strategies will be crucial for the clinical development of this and other FASN inhibitors.

References

- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. sagimet.com [sagimet.com]

The Disruption of Lipid Rafts by FASN Inhibition: A Technical Guide to the Effects of TVB-3166

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effects of TVB-3166, a potent and selective Fatty Acid Synthase (FASN) inhibitor, on the integrity and function of lipid rafts. Through the inhibition of de novo palmitate synthesis, this compound instigates a cascade of cellular events, beginning with the structural alteration of lipid rafts and culminating in the modulation of key oncogenic signaling pathways. This document summarizes the core mechanism, presents available quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions.

Core Mechanism of Action

This compound is an orally available, reversible, and selective inhibitor of FASN, the enzyme responsible for the synthesis of palmitate.[1][2] In many cancer cells, there is a notable upregulation of FASN, making it a critical source of fatty acids required for membrane biosynthesis, energy storage, and protein modification.[3] Palmitate and its derivatives are essential components for the proper formation and stability of lipid rafts—dynamic, ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids.[3][4] These rafts serve as crucial platforms for the assembly and compartmentalization of signaling molecules, thereby facilitating efficient signal transduction.[5][6]

By inhibiting FASN, this compound depletes the cellular pool of palmitate. This scarcity of a key lipid component leads to the disruption of lipid raft architecture.[3][7] The structural integrity of these platforms is compromised, leading to the mislocalization of raft-associated proteins, including those critical for signal transduction.[3] This disruption is a key mechanism through which this compound exerts its anti-tumor effects, including the induction of apoptosis and inhibition of cell growth.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative metrics associated with this compound's activity and its downstream effects.

| Parameter | Value | Assay Condition | Reference |

| IC50 (FASN) | 42 nM | Biochemical Cell-Free Assay | [1] |

| IC50 (Cellular Palmitate Synthesis) | 81 nM | - | [2] |

| Effective Concentration Range | 20 - 200 nM | In vitro cell-based assays | [2][8] |

Table 1: Potency and Effective Concentrations of this compound.

| Cell Lines | Treatment Concentration | Duration | Observed Effect on Signaling | Reference |

| CALU6, COLO-205, OVCAR-8, 22Rv1 | 0.02, 0.2, or 2.0 µM | 96 hours | Inhibition of AKT-mTOR pathway | [7] |

| COLO-205, A549 | 0.2 µM | 48 hours | Inhibition of TCF promoter-driven luciferase expression (β-catenin pathway) | [7] |

Table 2: Effects of this compound on Key Signaling Pathways in Various Cancer Cell Lines.

Key Experimental Protocols

Immunofluorescent Staining of Lipid Rafts and Associated Proteins

This protocol is designed to visualize the effects of this compound on the integrity of lipid rafts and the localization of raft-dependent proteins.

Objective: To assess the disruption of lipid raft architecture and the localization of N-Ras, a palmitoylated protein, following treatment with this compound.[7]

Materials:

-

Cancer cell lines (e.g., COLO-205, CALU-6)[7]

-

This compound

-

FITC-conjugated cholera-toxin subunit-B (for lipid raft visualization)[7]

-

Alexa-fluor-conjugated anti-N-Ras antibody[7]

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 2% BSA in PBS)

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips in a suitable culture medium. Treat the cells with the desired concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) or vehicle control (DMSO) for a specified duration (e.g., 96 hours).[7]

-

Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.[9]

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.[9]

-

Blocking: Wash the cells with PBS and block with 2% BSA in PBS for 1 hour to prevent non-specific antibody binding.[9]

-

Staining: Incubate the cells with FITC-conjugated cholera-toxin subunit-B and Alexa-fluor-conjugated anti-N-Ras antibody in blocking buffer overnight at 4°C.

-

Washing: Wash the cells multiple times with PBS to remove unbound antibodies and staining reagents.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.

Western Blot Analysis of Signaling Pathways

This protocol is used to quantify the changes in protein expression and phosphorylation status within signaling pathways affected by this compound.

Objective: To determine the effect of this compound on the PI3K-AKT-mTOR and β-catenin signaling pathways.[7]

Materials:

-

Cancer cell lines (e.g., CALU6, COLO-205, OVCAR-8, 22Rv1)[7]

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR, β-catenin, c-Myc)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Visualizing the Molecular Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.

Caption: Mechanism of this compound action on lipid rafts and signaling.

Caption: Experimental workflow for visualizing lipid raft disruption.

Caption: Disruption of lipid rafts by this compound inhibits the PI3K-AKT-mTOR pathway.

Conclusion

The FASN inhibitor this compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. Its mechanism of action, which involves the disruption of lipid raft architecture and the consequent inhibition of critical signaling pathways, underscores the intricate link between lipid metabolism and cellular signaling in cancer. The experimental protocols and data presented in this guide provide a framework for further investigation into the pleiotropic anti-cancer effects of FASN inhibition. Understanding these fundamental processes is paramount for the continued development of targeted cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Lipid rafts as signaling hubs in cancer cell survival/death and invasion: implications in tumor progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid raft - Wikipedia [en.wikipedia.org]

- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

TVB-3166 and the PI3K/AKT/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its intricate relationship with the critical PI3K/AKT/mTOR signaling pathway. Overexpression of FASN is a hallmark of many human cancers and is associated with poor prognosis, making it a compelling target for therapeutic intervention.[1][2] this compound is an orally-available, reversible small molecule inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[1][3] Its mechanism of action extends beyond the simple blockade of lipid synthesis, revealing a complex interplay with oncogenic signaling cascades, most notably the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of normal cellular processes, including growth, proliferation, survival, and metabolism.[4][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate PI3K.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as AKT and its upstream activator PDK1, to the plasma membrane.[6] This co-localization facilitates the phosphorylation and full activation of AKT.[6]

Activated AKT orchestrates a multitude of downstream effects, including the activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating effectors like S6 kinase (S6K) and 4E-BP1.[4] Dysregulation of this pathway, through mutations in key components like PI3K or the loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is one of the most frequent aberrations in human cancer, leading to uncontrolled cell proliferation and survival.[1][4]

Caption: A simplified diagram of the core PI3K/AKT/mTOR signaling cascade.

This compound: Mechanism of Action and Impact on PI3K/AKT/mTOR Signaling

This compound's primary molecular target is Fatty Acid Synthase (FASN), the key enzyme responsible for the terminal steps in the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[2][8] While normal cells typically acquire fatty acids from circulation, many tumor cells exhibit upregulated FASN activity, relying on endogenous fatty acid production to support rapid proliferation, energy metabolism, and the synthesis of cellular membranes.[1][9]

Inhibition of FASN by this compound disrupts these processes and, critically, exerts a multi-level suppressive effect on the PI3K/AKT/mTOR pathway.[1][7] This is not a direct inhibition of the pathway's kinases, but rather an indirect consequence of depleting the cellular pool of endogenously synthesized lipids.

The key mechanisms for this crosstalk include:

-

Disruption of Lipid Raft Architecture: The integrity of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids—is crucial for the proper localization and function of many signaling proteins, including receptor tyrosine kinases and AKT.[2][3] FASN inhibition, by altering the composition of membrane phospholipids, disrupts the structure of these rafts.[3][7] This impairs the recruitment of signaling molecules to the membrane, thereby reducing signal transduction upstream of and at the level of PI3K and AKT.[2][7]

-

Depletion of Key Signaling Lipids: FASN inhibitors have been shown to diminish the cellular levels of critical signaling lipids such as diacylglycerol (DAG) and PIP3.[7] The reduction in PIP3, the direct product of PI3K, provides a cogent explanation for the subsequent inactivation of the AKT-mTORC1 axis.[7]

-